molecular formula C20H24O9 B2833440 2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate CAS No. 1093406-48-4

2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate

Cat. No. B2833440
CAS RN: 1093406-48-4
M. Wt: 408.403
InChI Key: AFMUCRKXGOPAKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H24O9 . Its average mass is 408.399 Da and its mono-isotopic mass is 408.142029 Da . The structure of this compound includes a phenyl group attached to a complex pyran ring system with multiple oxygen atoms and methyl groups .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has shown the utility of related compounds in synthetic organic chemistry, particularly in the synthesis of complex pyran-2-one structures and pyrazole derivatives. For example, compounds like methyl (3-benzoylamino-5-methoxycarbonyl-2-oxo-2H-pyran-6-yl)-acetate have been synthesized through one-pot methodologies involving activated methylene compounds under specific conditions, highlighting the versatility of these structures in organic synthesis (Kočevar et al., 1992). These methodologies provide a foundation for the creation of various medicinally relevant compounds and materials with unique properties.

Material Science Applications

Compounds with similar structural frameworks have been utilized in material science for the development of electrochromic materials and polymer composites. For instance, the synthesis and characterization of polymers for NIR electrochromic devices have been explored, demonstrating the potential of these compounds in developing new materials with specific electronic and optical properties (Zhao et al., 2014).

properties

IUPAC Name

(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-19(2)26-12-13(27-19)15-18(29-20(3,4)28-15)25-14(12)17(22)24-11-9-7-6-8-10(11)16(21)23-5/h6-9,12-15,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUCRKXGOPAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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